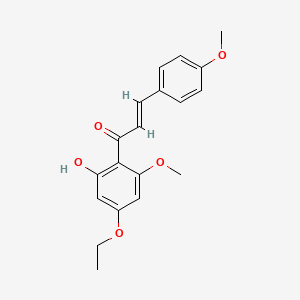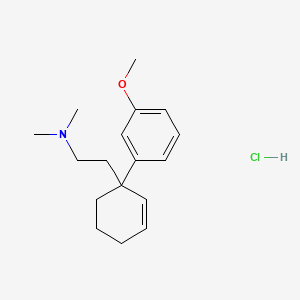
Rocepafant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocepafant is a small molecule drug known for its role as a platelet-activating factor receptor antagonist. It has been studied for its potential therapeutic effects in various medical conditions, including hypoxic-ischemic brain damage, rheumatoid arthritis, and other inflammatory diseases . The compound has shown promise in preclinical studies, particularly in reducing brain injury in neonatal rats .
Preparation Methods
The synthesis of Rocepafant involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:
Step 1: Formation of the core heterocyclic structure through a series of condensation reactions.
Step 2: Introduction of the chloro and sulfonyl groups via electrophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Rocepafant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .
Scientific Research Applications
Mechanism of Action
Rocepafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound can reduce inflammation and protect tissues from damage. The molecular targets include the platelet-activating factor receptor and associated signaling pathways, such as the phospholipase C and protein kinase C pathways .
Comparison with Similar Compounds
Rocepafant is unique among platelet-activating factor receptor antagonists due to its specific structure and high affinity for the receptor. Similar compounds include:
Ginkgolide B: Another platelet-activating factor receptor antagonist derived from Ginkgo biloba.
Lexipafant: A synthetic compound with similar receptor antagonistic properties.
This compound stands out due to its potent neuroprotective effects and its ability to inhibit tumor necrosis factor-alpha-mediated cytotoxicity .
Properties
CAS No. |
132579-32-9 |
|---|---|
Molecular Formula |
C26H23ClN6OS2 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
InChI Key |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
132579-32-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)






